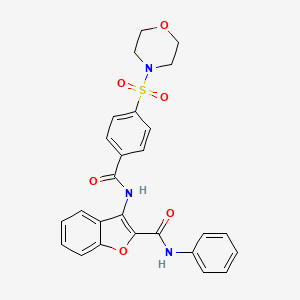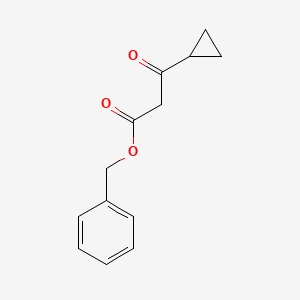
Benzyl 3-cyclopropyl-3-oxopropanoate
Overview
Description
Benzyl 3-cyclopropyl-3-oxopropanoate is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.252. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocycles
Benzyl 3-cyclopropyl-3-oxopropanoate and its derivatives have been utilized in the synthesis of various heterocycles. For instance, reactions involving this compound with chloroacetone and ammonia, benzaldehyde and ammonia, and benzoquinone led to the formation of compounds like methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate, dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, and methyl 2-cyclopropyl-5-hydroxy-1-benzofuran-3-carboxylate. Such reactions showcase the versatility of this compound in synthesizing structurally diverse heterocyclic compounds (Pokhodylo, Matiichuk, & Obushak, 2010).
Photochemical Reactions
The compound and related substances are subject to interesting photochemical reactions. In a study, photochemical reactions of methyl 3-(o-alkylphenyl)-2,2-dimethyl-3-oxopropanoates yielded benzocyclobutenols and 3-oxonaphthalenones under different conditions. This indicates that this compound can be a crucial reactant in photochemical processes, leading to diverse products depending on the reaction environment (Saito et al., 1998).
Importance in Drug Molecules
Cyclopropyl rings, a key structural component in this compound, are increasingly used in drug development. The cyclopropyl ring enhances the potency of drugs and reduces off-target effects, contributing significantly to transitioning drug candidates from preclinical to clinical stages. This insight underlines the potential of this compound in pharmaceutical research and development (Talele, 2016).
Chemical Reactions and Transformations
This compound participates in various chemical reactions and transformations. For instance, its reaction with tris-(4-bromophenyl)aminium hexachloroantimonate in dichloromethane at room temperature resulted in the formation of diquinanes, indicating its utility in synthesizing complex molecular structures (Takemoto et al., 1995).
Enantio-Differentiating Hydrogenation
This compound undergoes enantio-differentiating hydrogenation, a process vital in producing optically active compounds. Such hydrogenation over tartaric acid-modified Raney nickel catalysts yielded methyl 3-cyclopropyl-3-hydroxypropanoate with high optical purity, demonstrating its role in asymmetric synthesis (Nakagawa, Sugimura, & Tai, 1997).
Safety and Hazards
Properties
IUPAC Name |
benzyl 3-cyclopropyl-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-12(11-6-7-11)8-13(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKIMZALHRHIHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-](/img/structure/B3003162.png)
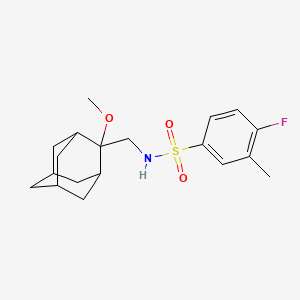
![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3003164.png)
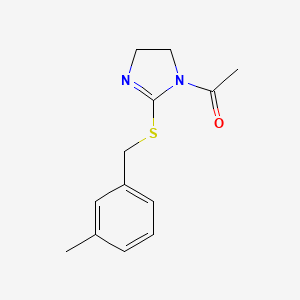
![4-cyano-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3003166.png)


![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B3003171.png)

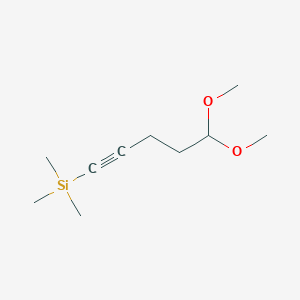
![2-[(5-Butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B3003178.png)

![3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003180.png)
